2-(4-fluorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide
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Overview
Description
2-(4-fluorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide is a synthetic organic compound that belongs to the class of benzoxazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the benzoxazinone core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable reagent.
Introduction of the fluorophenoxy group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenol reacts with a halogenated intermediate.
Coupling with butanamide: The final step could involve the coupling of the benzoxazinone intermediate with a butanamide derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions could lead to the formation of amine or alcohol derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide
- 2-(4-bromophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide
- 2-(4-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide
Uniqueness
The uniqueness of 2-(4-fluorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide lies in the presence of the fluorophenoxy group, which can impart distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C18H17FN2O4 |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)butanamide |
InChI |
InChI=1S/C18H17FN2O4/c1-2-15(25-13-6-3-11(19)4-7-13)18(23)20-12-5-8-16-14(9-12)21-17(22)10-24-16/h3-9,15H,2,10H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
XRSXQPSRBACEJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCC(=O)N2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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